molecular formula C19H26N4O B7150893 2-(2,2-dimethylcyclohexyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide

2-(2,2-dimethylcyclohexyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide

Cat. No.: B7150893
M. Wt: 326.4 g/mol
InChI Key: SGPNUPYPIYROER-UHFFFAOYSA-N
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Description

2-(2,2-dimethylcyclohexyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide is a complex organic compound that features a cyclohexyl ring, an imidazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylcyclohexyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and imidazole intermediates. The cyclohexyl intermediate can be synthesized through a series of reactions including alkylation and cyclization. The imidazole intermediate is often prepared via condensation reactions involving aldehydes and amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethylcyclohexyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2,2-dimethylcyclohexyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylcyclohexyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-dimethylcyclohexyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide: can be compared with other compounds containing imidazole or pyridine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(2,2-dimethylcyclohexyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-19(2)8-4-3-7-16(19)12-17(24)22-13-15-6-5-9-21-18(15)23-11-10-20-14-23/h5-6,9-11,14,16H,3-4,7-8,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPNUPYPIYROER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1CC(=O)NCC2=C(N=CC=C2)N3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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